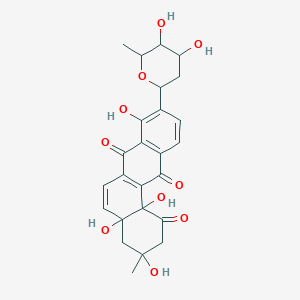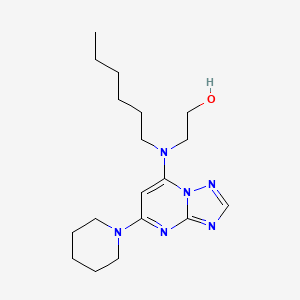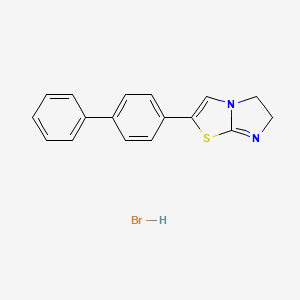
Auten-99
Vue d'ensemble
Description
Applications De Recherche Scientifique
AUTEN-99 has garnered interest in scientific research due to its neuroprotective effects. Here are some notable applications:
Neurodegenerative Diseases: this compound appears to effectively penetrate the blood-brain barrier and impedes the progression of neurodegenerative symptoms.
Autophagy Enhancement: This compound activates autophagy in cell cultures and animal models, suggesting its potential role in cellular homeostasis and disease prevention.
Mécanisme D'action
Target of Action
Auten-99, also known as autophagy enhancer-99, primarily targets the myotubularin-related phosphatase MTMR14/Jumpy . This enzyme is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, this compound promotes the process of autophagy, which is crucial for the degradation of superfluous and damaged constituents of the cytoplasm .
Mode of Action
This compound acts as a specific inhibitor of MTMR proteins . It enhances autophagy by inhibiting the activity of MTMR14/Jumpy . This inhibition leads to an increase in autophagic membrane formation, thereby promoting the process of autophagy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is autophagy . Autophagy is a cellular self-degradation process that maintains the functional integrity of cells by eliminating superfluous and damaged cellular constituents . By enhancing autophagy, this compound helps to prevent the accumulation of damaged and dysfunctional proteins that can act as cellular toxins .
Pharmacokinetics
This compound has been shown to effectively penetrate through the blood-brain barrier . This property is crucial for its potential use in treating neurodegenerative diseases, as it allows the compound to reach the central nervous system.
Result of Action
The activation of autophagy by this compound has several beneficial effects at the molecular and cellular levels. It impedes the progression of neurodegenerative symptoms in animal models of Parkinson’s and Huntington’s diseases . Furthermore, this compound increases the survival of isolated neurons under both normal and oxidative stress-induced conditions . In Drosophila striated muscle cells, this compound induces autophagy, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both of which characterize muscle ageing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier suggests that it may be affected by factors that influence this barrier’s permeability . .
Analyse Biochimique
Biochemical Properties
Auten-99 plays a pivotal role in biochemical reactions by inhibiting the phosphatase myotubularin-related protein 14 (MTMR14/Jumpy). This inhibition enhances autophagic flux, leading to increased levels of LC3B-II in HeLa cells . This compound interacts with various enzymes, proteins, and other biomolecules, including MTMR14/Jumpy, which is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic structures, thereby facilitating the degradation of superfluous and damaged cellular components .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In HeLa cells, it enhances autophagic flux and increases the levels of LC3B-II . In mouse primary neurons, this compound increases survival under oxidative stress conditions . Additionally, this compound has been shown to increase the number of autophagic structures in the pancreas, kidney, and liver of mice following oral or intraperitoneal administration . These effects highlight the compound’s potential in promoting cellular health and preventing neurodegenerative symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the phosphatase MTMR14/Jumpy. By inhibiting this enzyme, this compound enhances autophagic flux, leading to the increased formation of autophagic structures . This process involves the binding of this compound to MTMR14/Jumpy, thereby preventing its activity and promoting the accumulation of autophagic vesicles . Additionally, this compound has been shown to penetrate the blood-brain barrier, making it a potent candidate for treating neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing autophagic flux over extended periods . Long-term studies have shown that this compound can prevent the progression of neurodegenerative symptoms in animal models, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations (0.5 to 5 µM), this compound has been shown to increase the survival of mouse primary neurons under oxidative stress conditions . Higher doses have been associated with increased autophagic activity in various tissues, including the pancreas, kidney, and liver . It is essential to determine the threshold and toxic effects of this compound at higher doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to autophagy. By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic vesicles, which are essential for the degradation and recycling of cellular components . This process involves various enzymes and cofactors that facilitate the breakdown of superfluous and damaged cellular constituents. The enhanced autophagic flux induced by this compound can influence metabolic flux and metabolite levels, contributing to cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to effectively penetrate the blood-brain barrier, allowing it to exert its effects on neuronal cells . Additionally, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s therapeutic potential in treating neurodegenerative diseases.
Subcellular Localization
The subcellular localization of this compound is primarily associated with autophagic vesicles. The compound promotes the formation of these vesicles by inhibiting MTMR14/Jumpy, thereby enhancing autophagic flux . This compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Voies de synthèse : Les voies de synthèse de l'AUTEN-99 ne sont pas explicitement mentionnées dans la littérature disponible. Il est synthétisé par le biais de réactions chimiques spécifiques pour atteindre sa structure.
Méthodes de production industrielle : Malheureusement, les informations concernant les méthodes de production industrielle à grande échelle de l'this compound restent limitées. Des recherches et des développements supplémentaires sont nécessaires pour établir des procédés de fabrication efficaces.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient rares, l'unicité de l'AUTEN-99 réside dans sa capacité à améliorer l'autophagie et son inhibition spécifique de Jumpy (MTMR14). Des composés similaires peuvent exister, mais des explorations supplémentaires sont nécessaires pour les identifier.
Analyse Des Réactions Chimiques
L'AUTEN-99 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Bien que les réactifs et les conditions spécifiques ne soient pas facilement disponibles, des recherches supplémentaires sont nécessaires pour élucider sa réactivité. Les principaux produits formés à partir de ces réactions dépendraient des voies de réaction spécifiques.
4. Applications de recherche scientifique
L'this compound a suscité un intérêt dans la recherche scientifique en raison de ses effets neuroprotecteurs. Voici quelques applications notables :
Maladies neurodégénératives : L'this compound semble pénétrer efficacement la barrière hémato-encéphalique et freiner la progression des symptômes neurodégénératifs.
Amélioration de l'autophagie : L'this compound active l'autophagie dans les cultures cellulaires et les modèles animaux, suggérant son rôle potentiel dans l'homéostasie cellulaire et la prévention des maladies.
5. Mécanisme d'action
Le mécanisme précis par lequel l'this compound exerce ses effets neuroprotecteurs reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation dans les neurones.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVGPJPIJHFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


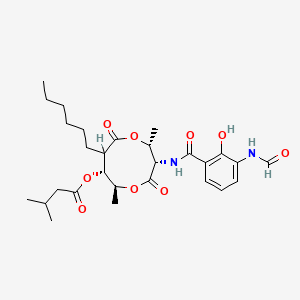
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
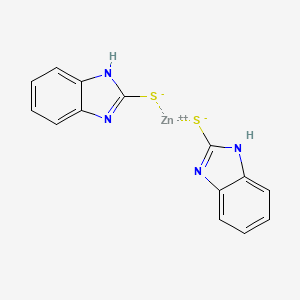


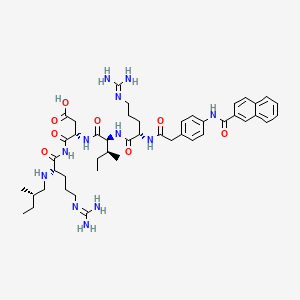
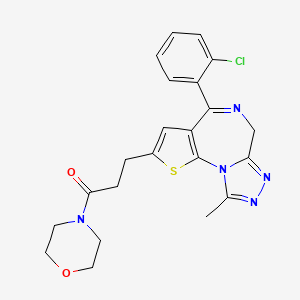
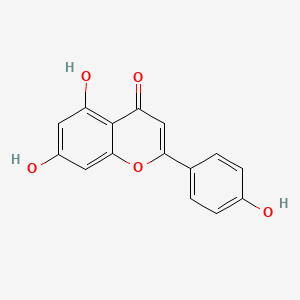

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

